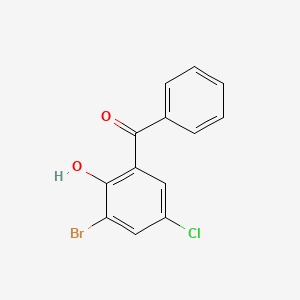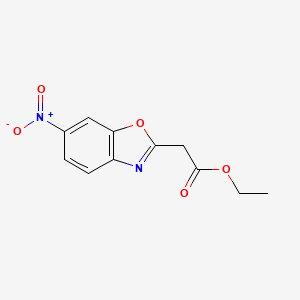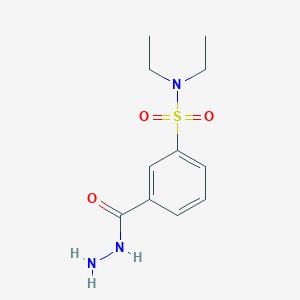
methyl 3-phenyl-1H-pyrazole-5-carboxylate
概要
説明
Methyl 3-phenyl-1H-pyrazole-5-carboxylate (MPPC) is a carboxylic acid ester of the pyrazole ring system. It is an organic compound used for a variety of purposes, including as an intermediate in the synthesis of pharmaceuticals and other organic compounds, as a reagent in laboratory experiments, and as an additive in various products. MPPC is a versatile molecule with a wide range of applications in both scientific research and industrial processes.
科学的研究の応用
Structural and Theoretical Studies
The derivative, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has been extensively studied for its structural and spectral properties. Research shows its synthesis through a combined experimental and theoretical approach, involving NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques. Theoretical calculations like density functional theory (DFT) have been used for understanding the molecular structure and electronic transitions within these molecules (Viveka et al., 2016).
Synthesis Techniques
Various synthesis techniques for related compounds have been explored. For instance, Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate was prepared using a one-pot, two-component reaction, demonstrating the synthesis versatility of such compounds (Saeed, Arshad, & Flörke, 2012). Additionally, 3-phenyl-1H-pyrazole derivatives have been synthesized from acetophenone and hydrazine, highlighting their potential as intermediates in producing biologically active compounds (Liu, Xu, & Xiong, 2017).
Application in Molecular Targeted Therapy
The role of 3-phenyl-1H-pyrazole derivatives in cancer molecular targeted therapy is significant. These compounds serve as intermediates for synthesizing small molecule inhibitors that specifically target tumor cells, thereby reducing side effects compared to traditional chemotherapy (Liu, Xu, & Xiong, 2017).
Potential in Optical Nonlinearity
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have shown promise in optical nonlinearity studies. These compounds exhibit significant nonlinear optical properties, making them potential candidates for optical limiting applications (Chandrakantha et al., 2013).
Antimicrobial Properties
Some derivatives based on thieno[3,2-c]pyrazole have been synthesized for antimicrobial evaluation. These compounds exhibited moderate to high antimicrobial activity against various microorganisms, indicating their potential as antimicrobial agents (Aly, 2016).
Antiinflammatory and Analgesic Activities
1-phenyl-1H-pyrazole derivatives have been shown to possess antiinflammatory, analgesic, and antipyretic activities. This suggests their potential therapeutic applications in managing inflammation and pain (Menozzi et al., 1990).
Safety and Hazards
将来の方向性
While specific future directions for the study of methyl 3-phenyl-1H-pyrazole-5-carboxylate are not explicitly mentioned in the literature, the wide range of pharmacological activities exhibited by pyrazole derivatives suggests that they may continue to be a focus of research in the fields of medicinal chemistry and drug discovery .
作用機序
Target of Action
Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a chemical compound with a pyrazole core . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry . .
Mode of Action
Pyrazoles, in general, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
生化学分析
Biochemical Properties
Methyl 3-phenyl-1H-pyrazole-5-carboxylate plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The interaction between this compound and these enzymes can influence the metabolic pathways and the overall biochemical environment. Additionally, this compound can bind to specific protein targets, altering their function and leading to various biochemical outcomes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the cellular metabolic profile.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties, which can lead to changes in the observed effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.
特性
IUPAC Name |
methyl 3-phenyl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXAFVODFXYSFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349390 | |
| Record name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56426-35-8 | |
| Record name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B1298596.png)
![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)



![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)







